molecular formula C20H22N2O2 B11123525 2-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole

2-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11123525
M. Wt: 322.4 g/mol
InChI Key: GEALSHHPRBCEBB-UHFFFAOYSA-N
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Description

2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a cyclopropyl group, a methoxyphenoxy group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the cyclopropyl group and the attachment of the methoxyphenoxy group to the benzodiazole core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents such as dichloromethane or ethanol. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and cyclopropyl-containing molecules. Examples include:

Uniqueness

What sets 2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Its cyclopropyl group, for example, can impart rigidity and influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]benzimidazole

InChI

InChI=1S/C20H22N2O2/c1-23-18-9-4-5-10-19(18)24-14-6-13-22-17-8-3-2-7-16(17)21-20(22)15-11-12-15/h2-5,7-10,15H,6,11-14H2,1H3

InChI Key

GEALSHHPRBCEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC4

Origin of Product

United States

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